molecular formula C13H13ClN4 B14917860 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

Cat. No.: B14917860
M. Wt: 260.72 g/mol
InChI Key: GAHWHLIVMWNYLW-UHFFFAOYSA-N
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Description

6-Chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of pyrimidine-2,4-diamine derivatives, which are recognized as promising scaffolds in the development of targeted cancer therapies . These derivatives have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs) , a family of enzymes that play a critical role in controlling cell division and transcription. Dysregulation of CDKs, particularly CDK6, is a hallmark of many cancers, making them attractive therapeutic targets . The core pyrimidine-2,4-diamine structure serves as a versatile platform that can be optimized for potency and selectivity against specific kinases . The 6-chloro substituent on the pyrimidine ring is a common feature that can facilitate further synthetic modification, while the N4-(2,3-dihydro-1H-inden-5-yl) group incorporates a rigid, partially saturated polycyclic system that may influence the compound's binding affinity and pharmacokinetic properties. Research on closely related analogs has demonstrated that such compounds can act as potent dual inhibitors of CDK6 and CDK9, leading to the suppression of downstream signaling pathways, inhibition of cancer cell proliferation, and induction of apoptosis (programmed cell death) . Furthermore, some pyrimidine-2,4-diamine hybrids have shown compelling anti-proliferative activity against diverse cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco-2) carcinomas . The indane moiety in this specific compound could contribute to unique interactions within the ATP-binding pocket of kinase targets, potentially enhancing selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-4-N-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H13ClN4/c14-11-7-12(18-13(15)17-11)16-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18)

InChI Key

GAHWHLIVMWNYLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=CC(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced through a nucleophilic substitution reaction using an indene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the indene or pyrimidine moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The chloro group and indene moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Compound Name Core Structure N4 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Features (References)
Target Compound Pyrimidine-2,4-diamine 2,3-Dihydro-1H-inden-5-yl Chlorine C₁₃H₁₃ClN₄ 260.72 g/mol Bicyclic lipophilic group
TH588 Hydrochloride (N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine) Pyrimidine-2,4-diamine Cyclopropyl 2,3-Dichlorophenyl C₁₃H₁₂Cl₂N₄·HCl 331.63 g/mol Dichlorophenyl enhances halogen bonding
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine Pyrimidine-2,4-diamine Piperazine-linked 3,4-dichlorophenyl Hydrogen C₁₄H₁₆Cl₂N₆ 355.22 g/mol Piperazine improves solubility
6-Chloro-N4-(p-tolyl)pyrimidine-2,4-diamine Pyrimidine-2,4-diamine p-Tolyl (methylphenyl) Chlorine C₁₁H₁₁ClN₄ 234.68 g/mol Methyl group increases lipophilicity
6-Chloro-N4-(3,5-difluoro-4-(pyrrolopyridinyloxy)phenyl)pyrimidine-2,4-diamine Pyrimidine-2,4-diamine Difluorophenyl-pyrrolopyridinyloxy Chlorine C₁₈H₁₃ClF₂N₆O 402.79 g/mol Fluorine atoms enhance metabolic stability
Key Observations:
  • Lipophilicity : The target compound’s indenyl group provides higher lipophilicity compared to p-tolyl () or cyclopropyl () analogs.
  • Solubility : Piperazine-containing analogs (e.g., ) may exhibit improved aqueous solubility due to the basic nitrogen.
  • Steric Effects : Bulky substituents (e.g., pyrrolopyridinyloxy in ) may reduce binding flexibility.

Biological Activity

6-Chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Various methods have been explored to optimize yield and purity. The compound can be synthesized through a multi-step process involving the introduction of the indene moiety followed by chlorination at the 6-position of the pyrimidine ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli2532 µg/mL
Staphylococcus aureus3016 µg/mL
Candida albicans2064 µg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that it inhibits the dihydrofolate reductase enzyme (DHFR), which is crucial for parasite survival.

StrainIC50 (µM)
Wild-type0.5
Quadruple mutant1.0

These results indicate that this compound is a potent inhibitor of PfDHFR, with potential implications for malaria treatment .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cellular metabolism. The structural features allow for effective binding to target sites, disrupting essential biochemical pathways in microorganisms.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The binding affinity was calculated using various computational models, indicating favorable interactions with active sites of DHFR and other enzymes .

Case Studies

A series of case studies have been conducted to evaluate the pharmacokinetic properties and therapeutic potential of this compound. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical isolate study demonstrated that this compound significantly reduced bacterial load in infected animal models.
  • Case Study on Antimalarial Effects : In vivo studies showed that treatment with this compound led to a marked decrease in parasitemia levels in infected mice.

These studies underscore the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-N⁴-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a chlorinated pyrimidine intermediate reacts with a substituted aniline derivative (e.g., 2,3-dihydro-1H-inden-5-amine). Key conditions include:

  • Base selection : Sodium methoxide or similar bases facilitate deprotonation of the amine for nucleophilic attack .
  • Solvent system : Isopropanol or ethanol under reflux (12–24 hours) ensures sufficient reactivity .
  • Purification : Flash chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization is critical to isolate the product (typical yields: 60–70%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR and mass spectrometry :

  • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 6.5–8.5 ppm for indenyl and pyrimidine rings).
  • NH₂ groups (broad signals at δ 5.5–6.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., 316.8 g/mol) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .

Q. What safety protocols are essential during the synthesis and handling of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HCl during reactions) .
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Solvent effects : Simulate solvent interactions with COSMO-RS to optimize polarity and reaction rates .
  • Machine learning : Train models on existing reaction datasets to predict optimal substituents for biological activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR analysis : Systematically compare substituent effects (e.g., indenyl vs. phenyl groups) on target binding (e.g., kinase inhibition) using IC₅₀ assays .
  • Crystallography : Resolve 3D protein-ligand structures to identify steric or electronic mismatches .
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., buffer pH effects) from true structure-activity trends .

Q. How can researchers design experiments to address discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer :

  • HPLC method refinement : Adjust gradient elution (e.g., 0.1% TFA in mobile phase) to resolve co-eluting impurities .
  • DOSY NMR : Differentiate compounds with similar Rf values by diffusion coefficients .
  • Spiking experiments : Add known impurities to the sample and monitor retention time shifts .

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